molecular formula C20H19N3O3 B3071449 3,6-dicyclopropyl-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid CAS No. 1011396-75-0

3,6-dicyclopropyl-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

Cat. No.: B3071449
CAS No.: 1011396-75-0
M. Wt: 349.4 g/mol
InChI Key: OEBVSQIMIYWZAJ-UHFFFAOYSA-N
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Description

3,6-Dicyclopropyl-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a complex organic compound with a molecular formula of C20H19N3O3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-dicyclopropyl-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid typically involves multiple steps, starting with the construction of the pyrazolopyridine core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions may vary depending on the specific synthetic route chosen, but they generally involve the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and reproducibility. Additionally, purification techniques such as recrystallization, chromatography, and distillation would be used to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

3,6-Dicyclopropyl-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2). These reactions are typically carried out in acidic or neutral environments.

  • Reduction: : Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). These reactions are often conducted in anhydrous conditions to prevent hydrolysis.

  • Substitution: : Nucleophilic substitution reactions can be achieved using various nucleophiles, such as amines, alcohols, or halides. The reaction conditions depend on the nature of the nucleophile and the leaving group.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted derivatives of the original compound. These products can exhibit different biological activities and physical properties, making them valuable for further research and development.

Scientific Research Applications

3,6-Dicyclopropyl-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid has shown potential in various scientific research applications:

  • Chemistry: : This compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and materials with unique properties.

  • Biology: : It has been studied for its biological activities, such as antimicrobial, antifungal, and anticancer properties. These activities make it a candidate for drug development.

  • Medicine: : The compound's potential therapeutic applications include the treatment of infections, inflammation, and cancer. Further research is needed to fully understand its mechanisms and optimize its efficacy.

  • Industry: : In material science, this compound can be used to develop new materials with specific properties, such as enhanced stability, conductivity, or biocompatibility.

Mechanism of Action

The mechanism by which 3,6-dicyclopropyl-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific biological activity being studied, and further research is needed to elucidate these mechanisms.

Comparison with Similar Compounds

3,6-Dicyclopropyl-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid can be compared with other similar compounds, such as:

  • Pyrazolo[3,4-b]pyridine derivatives: : These compounds share a similar core structure but may have different substituents, leading to variations in their biological activities.

  • Other dicyclopropyl derivatives: : Compounds with dicyclopropyl groups in different positions or on different heterocycles may exhibit different properties and applications.

The uniqueness of this compound lies in its specific combination of substituents and the resulting biological activities. This makes it a valuable compound for further research and development in various fields.

Properties

IUPAC Name

3,6-dicyclopropyl-1-(4-methoxyphenyl)pyrazolo[3,4-b]pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3/c1-26-14-8-6-13(7-9-14)23-19-17(18(22-23)12-4-5-12)15(20(24)25)10-16(21-19)11-2-3-11/h6-12H,2-5H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEBVSQIMIYWZAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C3=C(C(=CC(=N3)C4CC4)C(=O)O)C(=N2)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101131774
Record name 3,6-Dicyclopropyl-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101131774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1011396-75-0
Record name 3,6-Dicyclopropyl-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1011396-75-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,6-Dicyclopropyl-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101131774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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